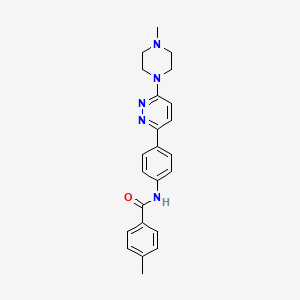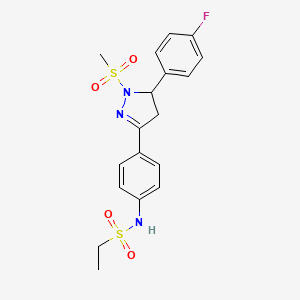
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, making it a valuable tool for researchers in different fields.
作用機序
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone inhibits the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes. By inhibiting GSK-3β, 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone promotes the activation of Wnt/β-catenin signaling pathway, which plays a crucial role in cell differentiation, proliferation, and survival.
Biochemical and Physiological Effects:
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone has been shown to promote the differentiation of various cell types, including neural progenitor cells, cardiomyocytes, and hepatocytes. It has also been shown to enhance the survival of dopaminergic neurons and protect against neuronal damage in Parkinson's disease models. Additionally, 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone has been shown to improve glucose metabolism and insulin sensitivity in diabetic models.
実験室実験の利点と制限
One of the major advantages of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone is its specificity towards GSK-3β, making it a valuable tool for studying the Wnt/β-catenin pathway. However, 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone has also been shown to have off-target effects on other kinases, which may affect the interpretation of experimental results. Moreover, the use of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone in animal models may be limited due to its poor solubility and bioavailability.
将来の方向性
The use of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone in iPSC generation and differentiation has opened up new avenues for disease modeling and drug discovery. Future research may focus on optimizing the synthesis and formulation of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone to improve its bioavailability and reduce off-target effects. Additionally, the role of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone in other cellular processes and disease models may be further explored to expand its applications in scientific research.
合成法
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone can be synthesized through a multistep process. The first step involves the reaction of 2-chlorobenzyl chloride with sodium sulfite to form 2-chlorobenzylsulfonate. This intermediate is then reacted with 3-bromoindole to form 2-(3-bromo-1H-indol-1-yl)-1-(2-chlorobenzylsulfonyl)ethanone. Finally, this compound is reacted with indoline to form 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone.
科学的研究の応用
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone has been extensively used in scientific research as a GSK-3β inhibitor. This compound has been shown to enhance the efficiency of reprogramming somatic cells to induced pluripotent stem cells (iPSCs). It has also been used in studies related to neurodegenerative diseases, cancer, and diabetes.
特性
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S/c26-21-10-4-1-8-19(21)17-32(30,31)24-15-27(23-12-6-3-9-20(23)24)16-25(29)28-14-13-18-7-2-5-11-22(18)28/h1-12,15H,13-14,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZXTKKYQDNAIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2392669.png)
![Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether](/img/structure/B2392671.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2392673.png)
![3-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2392675.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2392677.png)
![N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2392679.png)


![ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2392682.png)

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2392688.png)


